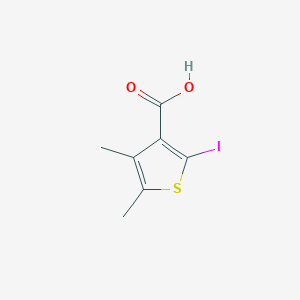![molecular formula C15H15N3O4S B1459892 1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173116-16-8](/img/structure/B1459892.png)
1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2173116-16-8. It has a molecular weight of 333.37 . The IUPAC name for this compound is 1-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3O4S/c1-22-11-4-2-9(3-5-11)6-12-16-17-15(23-12)18-8-10(14(20)21)7-13(18)19/h2-5,10H,6-8H2,1H3,(H,20,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 333.37 . It should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole, especially those with modifications involving methoxybenzyl groups, exhibit promising antiproliferative and antimicrobial properties. For example, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacterial strains. Compounds from this family have demonstrated cytotoxicity on cancer cell lines, indicating potential for use in chemotherapy strategies with minimal cytotoxicity against healthy cells (Gür et al., 2020).
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives substituted with thiadiazole groups have been explored for their photophysical and photochemical properties. Such compounds have shown high singlet oxygen quantum yield and good fluorescence properties, making them suitable for Type II photosensitizers in photodynamic therapy for cancer treatment. This application underscores the potential of thiadiazole derivatives in medical treatments that require precise control over reactive oxygen species generation (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Analysis
The structural analysis of compounds featuring the 1,3,4-thiadiazole core alongside methoxybenzyl groups has contributed to the development of new synthetic routes and materials. Studies have focused on understanding the crystal packing, molecular structures, and the establishment of novel synthetic pathways for thiadiazole derivatives, which are vital for designing materials with specific properties, such as those needed for efficient dye adsorption from aqueous solutions (Khan, Ibrar, & Simpson, 2014).
Eigenschaften
IUPAC Name |
1-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-22-11-4-2-9(3-5-11)6-12-16-17-15(23-12)18-8-10(14(20)21)7-13(18)19/h2-5,10H,6-8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWVBWFIGDEJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)N3CC(CC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)


![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)






